Exatecan-methylacetamide-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exatecan-methylacetamide-OH is a derivative of exatecan, a camptothecin analog. Camptothecins are a class of compounds known for their potent antitumor activity. This compound has been developed to enhance the therapeutic efficacy and reduce the toxicity associated with traditional camptothecin derivatives .
Vorbereitungsmethoden
The synthesis of exatecan-methylacetamide-OH involves several steps, starting from camptothecin. The synthetic route typically includes the introduction of a methylacetamide group to the exatecan molecule. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Exatecan-methylacetamide-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Exatecan-methylacetamide-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of camptothecin derivatives.
Biology: It is employed in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Medicine: this compound is investigated for its potential as an anticancer agent, particularly in the development of antibody-drug conjugates (ADCs).
Industry: It is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of cancer treatments
Wirkmechanismus
Exatecan-methylacetamide-OH exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By trapping the topoisomerase I-DNA cleavage complex, it induces DNA damage and prevents the relaxation of supercoiled DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Exatecan-methylacetamide-OH is compared with other camptothecin derivatives such as:
Topotecan: Another topoisomerase I inhibitor with a different side chain structure.
Irinotecan: A prodrug that is converted to its active form, SN-38, in the body.
Deruxtecan: A derivative used in ADCs for targeted cancer therapy.
This compound is unique due to its enhanced water solubility and reduced susceptibility to multidrug resistance mechanisms, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C27H26FN3O6 |
---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-24-14(9-31(20)25(34)15(16)11-37-26(27)35)23-19(30(3)21(33)10-32)6-5-13-12(2)17(28)8-18(29-24)22(13)23/h7-8,19,32,36H,4-6,9-11H2,1-3H3/t19-,27-/m0/s1 |
InChI-Schlüssel |
CPTRGGHYNGTFRJ-PPHZAIPVSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.